molecular formula C19H18FN3O4 B2388054 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-50-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2388054
CAS No.: 894027-50-0
M. Wt: 371.368
InChI Key: LEWVPSKCFAMKJD-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a benzodioxole moiety linked to a pyrrolidin-5-one scaffold substituted with a 3-fluorophenyl group. The 3-fluorophenyl substituent introduces electronic effects that may modulate intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-13-2-1-3-15(7-13)23-10-14(8-18(23)24)22-19(25)21-9-12-4-5-16-17(6-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVPSKCFAMKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of 1,3-Benzodioxole

The benzo[d]dioxol-5-ylmethyl group is introduced via Friedel-Crafts alkylation. A representative protocol involves reacting 1,3-benzodioxole with n-butyric anhydride in 1,2-dichloroethane at -5°C under BF₃·Et₂O catalysis. This method achieves an 85% yield of 1-(benzo[d]dioxol-5-yl)butan-1-one, which is subsequently reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.

Amination via Nucleophilic Substitution

The alcohol intermediate is converted to the amine using a two-step process:

  • Mitsunobu Reaction : The alcohol reacts with phthalimide under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the phthalimide-protected amine.
  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine, benzo[d]dioxol-5-ylmethylamine, in 78% overall yield.

Preparation of 1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-amine

Cyclization of 3-Fluorophenylacetic Acid Derivatives

The pyrrolidinone core is synthesized via cyclization of ethyl 3-(3-fluorophenyl)propanoate. Treatment with ammonium acetate in acetic acid at 120°C for 6 hours forms 1-(3-fluorophenyl)-5-oxopyrrolidin-3-one, which is subsequently subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium chloride (NH₄Cl) in methanol to yield 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine (62% yield).

Alternative Pathway: Michael Addition

An alternative route employs a Michael addition of acrylonitrile to 3-fluoroaniline, followed by cyclization with hydrochloric acid (HCl) to form the pyrrolidinone ring. This method offers a 70% yield but requires rigorous temperature control to avoid side reactions.

Urea Coupling Reaction

Carbamate Formation

The final urea linkage is established via reaction of benzo[d]dioxol-5-ylmethylamine with 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine using triphosgene as the carbonyl source. In dichloromethane (DCM) at 0°C, triphosgene (0.33 equiv) is added dropwise to a stirred solution of the amine intermediates and triethylamine (TEA, 2.0 equiv). The reaction proceeds for 12 hours, yielding the target urea compound in 65% after recrystallization from trichloromethane.

Optimization of Coupling Conditions

Key parameters influencing yield include:

  • Solvent Polarity : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
  • Catalyst : TEA enhances reaction kinetics by scavenging HCl generated during carbamate formation.
  • Temperature : Reactions below 5°C minimize decomposition of the urea product.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from trichloromethane, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC). Alternative solvents like ethyl acetate/hexane mixtures (1:3) are less effective, yielding 89% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.1 Hz, 1H, Ar-H), 6.85 (d, J = 8.1 Hz, 1H, Ar-H), 5.98 (s, 2H, OCH₂O), 4.67 (d, J = 5.6 Hz, 2H, CH₂NH), 3.21–3.15 (m, 1H, pyrrolidinone-H), 2.95–2.89 (m, 1H, pyrrolidinone-H).
  • HRMS : m/z [M+H]⁺ calculated for C₁₉H₁₇FN₃O₄: 386.1152; found: 386.1155.

Scale-Up Considerations

Industrial-scale synthesis (≥100 g) employs zinc oxide (ZnO) and zinc chloride (ZnCl₂) as catalysts for the Friedel-Crafts step, achieving 75 g of intermediate per 100 g of 1,3-benzodioxole. Continuous flow reactors are recommended for the urea coupling step to enhance heat dissipation and reduce reaction time by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Friedel-Crafts + Urea 65 98 High regioselectivity
Michael Addition 70 95 Shorter reaction time
Industrial Scale 75 99 Cost-effective catalysts

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, synthetic routes, and physicochemical properties. Key comparisons include positional isomers, heterocyclic cores, and spirocyclic derivatives.

Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution

A closely related analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (PubChem CID: N/A), differs only in the fluorine substituent position (3- vs. 4-fluorophenyl). This positional change alters electronic distribution and steric effects:

  • 4-Fluorophenyl : The para-fluorine could improve π-stacking interactions with aromatic residues in biological targets but may introduce steric clashes in constrained environments .

Heterocyclic Core Variations: Urea vs. Tetrazole Derivatives

Compounds such as 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(1-hydrazineylhexyl)-1H-tetrazole () replace the urea group with a tetrazole ring. Key distinctions include:

  • Urea: Provides hydrogen-bond donor/acceptor sites, critical for target engagement (e.g., kinase inhibitors).
  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing solubility and metabolic resistance. Yields for tetrazole derivatives range from 94–97%, indicating efficient synthesis .

Pyrrolidinone vs. Piperidinone Scaffolds

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one () and 1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one () feature six- and five-membered lactam rings, respectively:

  • Pyrrolidin-3-one : Smaller ring imposes greater rigidity, favoring entropic gains upon binding. Both are synthesized via nucleophilic substitution (piperonyl chloride with hydroxy-piperidine/pyrrolidine) followed by oxidation (DMSO/oxalyl chloride), yielding oils or crystals prone to decomposition at room temperature .

Spirocyclic Derivatives

Spirocyclic analogs like 6-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane () introduce fused ring systems:

  • Spiro Scaffolds : Enhance 3D structural complexity, improving selectivity for chiral targets. Synthesis involves multi-step protection/deprotection strategies, contrasting with the linear synthesis of the target urea compound .

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H19_{19}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 348.37 g/mol
  • IUPAC Name : 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing biological activity through interactions with various biological targets. The pyrrolidine ring contributes to the compound's ability to interact with biological systems effectively.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antinociceptive Activity : Studies have shown that compounds with similar structural motifs can act as analgesics by inhibiting cyclooxygenase (COX) enzymes, leading to reduced pain perception. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems involved in pain modulation .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-kB signaling, which is crucial in inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • COX Inhibition : Similar compounds have demonstrated selectivity for COX-2 over COX-1, leading to reduced inflammation without significant gastrointestinal side effects .
  • Cytokine Modulation : The compound may influence the levels of cytokines such as IL-1β and TNF-α, thereby contributing to its anti-inflammatory effects .
  • Neuroprotective Effects : Given the structural similarity to neuroprotective agents, this compound may offer protective benefits in neurodegenerative conditions by reducing oxidative stress and apoptosis in neuronal cells.

Study 1: Analgesic and Anti-inflammatory Activity

In a study assessing the analgesic properties of structurally related compounds, it was found that derivatives with similar urea linkages exhibited significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). These compounds showed a notable reduction in edema and pain scores in animal models .

CompoundCOX-2 Inhibition (%)Analgesic Activity (%)Anti-inflammatory Activity (%)
Compound A905168
Compound B854565
Target Compound885066

Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and increased cell viability through the modulation of oxidative stress markers and apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, and how can intermediates be stabilized?

  • Synthesis Steps :

  • Pyrrolidinone Ring Formation : Cyclize precursors (e.g., 3-fluorophenyl derivatives) under controlled conditions (e.g., acid catalysis or thermal cyclization) .
  • Urea Linkage : React the pyrrolidinone intermediate with benzo[d][1,3]dioxol-5-ylmethyl isocyanate using a polar aprotic solvent (e.g., DMF) at 60–80°C .
    • Intermediate Stabilization :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of fluorophenyl or benzodioxole moieties.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate reactive species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm the presence of the benzodioxole methyl group (δ ~4.5 ppm for CH₂) and the 3-fluorophenyl aromatic protons (δ ~7.2–7.6 ppm) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₁₈F₂N₂O₄ = ~406.3 g/mol) and fragmentation patterns.
    • Infrared (IR) Spectroscopy :
  • Identify urea C=O stretching (~1650–1700 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition Assays :

  • Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .
    • Cellular Viability Assays :
  • Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data across studies be resolved?

  • Variables to Investigate :

  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (DMSO tolerance ≤0.1%) .
  • Compound Purity : Verify purity (>95%) via HPLC and assess degradation products (e.g., hydrolyzed urea derivatives) .
    • Structural Analogs : Test fluorophenyl-substituted analogs (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to isolate electronic effects on binding .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora A). Prioritize hydrogen bonds between the urea moiety and catalytic lysine residues .
    • Molecular Dynamics (MD) Simulations :
  • Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility of the benzodioxole group .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modifications :

  • Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to evaluate steric/electronic effects on potency .
    • Urea Isosteres : Synthesize thiourea or carbamate analogs to test hydrogen-bonding requirements .
    • Data Analysis :
  • Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Q. What advanced techniques assess stability under physiological conditions?

  • Forced Degradation Studies :

  • Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
    • Microsomal Stability Assays :
  • Incubate with liver microsomes (human/rat) and NADPH to quantify metabolic half-life (t₁/₂). Identify metabolites (e.g., CYP450-mediated oxidation of the pyrrolidinone ring) .

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